molecular formula C17H21ClN2O2 B001186 Tropisetron hydrochloride CAS No. 105826-92-4

Tropisetron hydrochloride

Número de catálogo: B001186
Número CAS: 105826-92-4
Peso molecular: 320.8 g/mol
Clave InChI: XIEGSJAEZIGKSA-FXMYHANSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tropisetron hydrochloride is a serotonin 5-HT3 receptor antagonist primarily used as an antiemetic to treat nausea and vomiting induced by chemotherapy and radiotherapy. It is also used experimentally as an analgesic in cases of fibromyalgia . This compound is an indole derivative with a molecular formula of C17H20N2O2 and a molar mass of 284.359 g/mol .

Análisis De Reacciones Químicas

Tropisetron hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific positions on its indole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Chemical Structure and Properties

  • Chemical Formula : C₁₇H₂₁ClN₂O₂
  • Molecular Weight : 320.82 g/mol
  • CAS Number : 105826-92-4
  • Solubility : Water-soluble (32.08 mg/mL) and DMSO-soluble (16.04 mg/mL) .

Tropisetron acts by competitively blocking serotonin at the 5-HT3 receptors located in both the peripheral nervous system (vagus nerve terminals) and central nervous system (chemoreceptor trigger zone), thereby inhibiting nausea and vomiting .

Clinical Applications

  • Chemotherapy-Induced Nausea and Vomiting (CINV)
    • Tropisetron is primarily indicated for preventing nausea and vomiting associated with chemotherapy. Its efficacy has been demonstrated in various clinical trials, showing significant reductions in the incidence of these side effects compared to placebo .
  • Postoperative Nausea and Vomiting (PONV)
    • The compound is also utilized in surgical settings to prevent PONV. Studies indicate that tropisetron effectively reduces the risk of vomiting post-surgery, making it a valuable adjunct in anesthetic protocols .
  • Other Potential Applications
    • Recent research suggests that tropisetron may have neuroprotective effects and could be explored for treating cognitive disorders, as it has shown promise in normalizing cognition in Alzheimer's disease models .

Table 1: Summary of Key Studies on Tropisetron

Study ReferenceApplicationFindings
Seynaeve et al. (2015)CINVDemonstrated significant reduction in nausea scores among patients receiving tropisetron compared to control .
Johnson et al. (2015)NeuroprotectionTropisetron enhanced cognitive functions in a murine model of Alzheimer's disease, indicating potential for broader neurological applications .
Spilman et al. (2014)Cognitive DisordersFound that tropisetron binds to amyloid precursor protein, suggesting a role in modulating cognitive decline .

Adverse Effects

Tropisetron is generally well-tolerated, with common side effects including headache, constipation, and dizziness. Serious adverse effects are rare but may include hypotension and liver enzyme elevation .

Comparación Con Compuestos Similares

Tropisetron hydrochloride is unique among serotonin 5-HT3 receptor antagonists due to its dual action as a selective 5-HT3 receptor antagonist and an α7-nicotinic receptor partial agonist . Similar compounds include:

This compound’s unique dual action and its efficacy in treating both acute and delayed nausea and vomiting make it a valuable compound in medical research and clinical practice.

Propiedades

Número CAS

105826-92-4

Fórmula molecular

C17H21ClN2O2

Peso molecular

320.8 g/mol

Nombre IUPAC

[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12-;/m0./s1

Clave InChI

XIEGSJAEZIGKSA-FXMYHANSSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl

SMILES isomérico

CN1[C@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl

SMILES canónico

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl

Apariencia

Powder

Pictogramas

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Sinónimos

(3 alpha-tropanyl)-1H-indole-3-carboxylic acid ester
ICS 205 930
ICS 205-930
ICS 205930
ICS-205-930
ICS-205930
Indole 3 carboxylic Acid Tropine Ester
indole-3-carboxylic acid tropine ester
Navoban
tropisetron
tropisetron hydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tropisetron hydrochloride
Reactant of Route 2
Reactant of Route 2
Tropisetron hydrochloride
Reactant of Route 3
Reactant of Route 3
Tropisetron hydrochloride
Reactant of Route 4
Reactant of Route 4
Tropisetron hydrochloride
Reactant of Route 5
Tropisetron hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tropisetron hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action for Tropisetron Hydrochloride?

A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, ] It exerts its antiemetic effects by blocking the action of serotonin at these receptors, which are found in the central nervous system and the gastrointestinal tract. []

Q2: How does this compound impact chemotherapy-induced nausea and vomiting (CINV)?

A2: Chemotherapy can trigger the release of serotonin in the gut, activating 5-HT3 receptors and leading to nausea and vomiting. This compound's antagonism of 5-HT3 receptors effectively blocks this signaling pathway, reducing both acute and delayed CINV. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C17H19N3O•HCl, and its molecular weight is 317.81 g/mol.

Q4: Are there any notable spectroscopic characteristics of this compound?

A4: Various analytical techniques, including UV, IR, 1H NMR, ESI-MS, and EI, have been used to confirm the chemical structure of this compound. []

Q5: Can this compound be combined with Methylprednisolone Sodium Succinate in a clinical setting?

A5: Research indicates that this compound and Methylprednisolone Sodium Succinate are compatible in a 0.9% sodium chloride injection solution. The admixture remains stable for up to 48 hours at both 4°C and 25°C, making it suitable for co-administration. []

Q6: What is the stability of this compound in a patient-controlled analgesia (PCA) solution containing Butorphanol Tartrate?

A6: Studies show that this compound (0.05 mg/mL) combined with Butorphanol Tartrate (0.08 mg/mL) in 0.9% sodium chloride injection remains stable for up to 14 days in both polyolefin bags and glass bottles when stored at 4°C and 25°C. [] This makes it a viable option for PCA applications.

Q7: Is this compound compatible with Lornoxicam for injection in PCA solutions?

A7: Contrary to its compatibility with Butorphanol, studies reveal that this compound is not stable when mixed with Lornoxicam for injection in a 0.9% sodium chloride solution. The content of this compound significantly decreases, and precipitation occurs after 2 hours, making this combination unsuitable for clinical use in PCA. []

Q8: How does Fructose injection impact the application of this compound?

A8: A pharmaceutical composition utilizing this compound injection dissolved in Fructose injection has been developed for intravenous infusion. This formulation aims to improve the treatment of postoperative nausea and vomiting while also providing energy and fluid replenishment. []

Q9: What formulation strategies have been explored to enhance the properties of this compound?

A9: Several approaches have been investigated, including:

  • Liposomal Encapsulation: this compound liposome injections aim to improve bioavailability, reduce toxicity, and enhance stability during freeze-drying. []
  • Orally Disintegrating Tablets: These formulations utilize superdisintegrants, including natural options like banana and Cassia tora powder, to enable rapid disintegration and potentially faster onset of action. []

Q10: How is this compound absorbed and metabolized in the body?

A10: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately 2-3 hours. [, ] It undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes.

Q11: What is the elimination half-life of this compound?

A11: The elimination half-life of this compound varies depending on the route of administration but is generally around 8-10 hours in healthy individuals. [, ]

Q12: Has this compound demonstrated efficacy in clinical trials for CINV prevention?

A12: Numerous clinical trials have confirmed the efficacy of this compound in preventing both acute and delayed nausea and vomiting associated with moderately and highly emetogenic chemotherapy. [, , , , , , , , ]

Q13: Are there studies comparing the efficacy of this compound to other antiemetic agents?

A13: Yes, several studies have compared this compound to other antiemetics like Granisetron Hydrochloride, Palonosetron Hydrochloride, and Ondansetron. [, , , , , , ] Findings generally suggest comparable efficacy in controlling CINV, but variations in side effect profiles and durations of action have been observed.

Q14: What are some alternative antiemetic medications to this compound for managing CINV?

A15: Other 5-HT3 receptor antagonists, including Ondansetron, Granisetron, and Palonosetron, are frequently used as alternatives. [, , , , , , ] Additionally, medications from different drug classes, such as corticosteroids (e.g., Dexamethasone), neurokinin-1 receptor antagonists (e.g., Aprepitant), and dopamine antagonists (e.g., Metoclopramide), may be considered depending on the emetogenic potential of the chemotherapy regimen.

Q15: What analytical techniques are commonly employed in this compound research?

A16: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is a cornerstone technique for quantifying this compound in various matrices, including pharmaceutical formulations and biological samples. [, , ] Other analytical methods, such as ion chromatography, may be used for specific applications, like determining trace impurities like trifluoroacetic acid. []

Q16: When was this compound first introduced as an antiemetic agent?

A16: this compound was first introduced in the late 1980s as a new generation antiemetic specifically targeting the 5-HT3 receptor.

Q17: Are there any noteworthy cross-disciplinary research efforts involving this compound?

A18: Yes, several studies have combined this compound with traditional Chinese medicine approaches, including acupuncture and herbal medicine, for managing chemotherapy-induced side effects. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.